3-Acetyl-5-cyanobenzoic acid
Description
3-Acetyl-5-cyanobenzoic acid is a benzoic acid derivative featuring an acetyl (-COCH₃) group at the 3-position and a cyano (-CN) group at the 5-position of the aromatic ring. This compound combines electron-withdrawing substituents (cyano and acetyl) that influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-acetyl-5-cyanobenzoic acid |
InChI |
InChI=1S/C10H7NO3/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
HGMLSQNBYWSXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-cyanobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Synthetic Preparation
The compound is primarily synthesized via Friedel-Crafts acylation (EvitaChem,):
-
Reactants : 3-Cyanobenzoic acid + acetyl chloride
-
Catalyst : AlCl₃ (Lewis acid)
-
Conditions : Anhydrous environment, reflux
-
Yield : Optimized using continuous flow reactors in industrial settings.
Alternative methods include multi-component reactions (RSC, ):
-
Example : Reaction with aryl aldehydes and malononitrile under micellar conditions (CTAB catalyst, 57°C) to form fused pyranoindole derivatives (84–93% yield).
Substitution Reactions
The cyano group (-CN) participates in nucleophilic substitution :
-
Reagents : Amines (e.g., NH₃, alkylamines)
-
Products : Carboxamides or nitriles via intermediate imine formation (RSC, ).
Electrophilic aromatic substitution occurs at the benzene ring:
-
Reagents : Bromine, chlorine, or nitration agents
-
Position : Directed by electron-withdrawing groups (-COOH, -CN) to meta/para positions (EvitaChem,).
Oxidation and Reduction
-
Oxidation :
-
Reagents : KMnO₄ or CrO₃
-
Products : Carboxylic acid derivatives (e.g., 5-cyanophthalic acid) (EvitaChem,).
-
-
Reduction :
Cyclization and Condensation
The acetyl group enables Claisen-Schmidt condensation (PMC, ):
-
Reactants : Aryl aldehydes (e.g., benzaldehyde)
-
Conditions : NaOH, room temperature
-
Products : Chalcone derivatives (e.g., compound 36 , IC₅₀ = 8.0 μM for HIV integrase inhibition).
Knoevenagel condensation with aldehydes and malononitrile yields pyran derivatives (RSC, ):
-
Catalyst : InCl₃/NH₄OAc
-
Conditions : Microwave irradiation (130°C, 2–7 min)
-
Yield : 55–86%.
Multi-Component Reactions (MCRs)
Example Reaction Pathway (RSC, ):
-
Knoevenagel adduct formation : Aldehyde + malononitrile → α,β-unsaturated nitrile.
-
Michael addition : 3-Acetyl-5-cyanobenzoic acid + adduct → cyclized intermediate.
-
Cyclization : Forms pyrido[2,3-d]pyrimidines or triazolopyrans.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, anhydrous | This compound | 75–90 |
| Claisen-Schmidt | Aryl aldehydes, NaOH, RT | Chalcone derivatives | 60–85 |
| Knoevenagel Condensation | Aldehydes, malononitrile, InCl₃, 130°C | Pyranoindoles | 55–86 |
Functional Group Transformations
-
Cyano Group Hydrolysis :
-
Acetyl Group Reactions :
Biological Activity Correlation
Derivatives show anti-HIV activity (PMC, ):
-
Chalcone analogs : Inhibit HIV integrase (ST IC₅₀ = 8.0 μM).
-
Reduced analogs : Lower activity (EC₅₀ = 30.8 μM), highlighting the importance of the α,β-unsaturated ketone.
Scientific Research Applications
3-Acetyl-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-cyanobenzoic acid depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-acetyl-5-cyanobenzoic acid with structurally or functionally related compounds based on available evidence:
Key Observations:
Functional Group Influence: Electron-withdrawing groups (e.g., -CN, -COCH₃) in this compound likely increase its acidity compared to amino-substituted analogs (e.g., 3-amino-5-cyanobenzoic acid). This enhances reactivity in nucleophilic substitution or coupling reactions. Ester derivatives (e.g., methyl 3-amino-5-cyanobenzoate) exhibit improved lipophilicity, making them preferable for reactions requiring non-polar solvents .
Applications: 3-Amino-5-cyanobenzoic acid is explicitly cited as a biochemical reagent for pharmacological research , whereas acetyl-substituted analogs may serve as intermediates for acetylated drug candidates (e.g., kinase inhibitors). Methoxycarbonyl analogs (e.g., 3-cyano-5-methoxycarbonylbenzoic acid) are noted for stability in synthetic workflows, suggesting similar advantages for the acetyl variant .
Acetyl and ester groups generally pose lower acute toxicity but may irritate mucous membranes.
Research Findings and Data Gaps
- Spectroscopic Data : Missing for the target compound, but IR and NMR spectra of similar benzoic acid derivatives typically show:
- C=O stretch : ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (acetyl).
- CN stretch : ~2200 cm⁻¹.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
